molecular formula C6H4BrN3 B156077 3-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-68-3

3-Bromo[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B156077
CAS RN: 4922-68-3
M. Wt: 198.02 g/mol
InChI Key: BOKHADJFZUWNSH-UHFFFAOYSA-N
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Description

3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the family of triazolopyridines, which are known for their biological activity and potential pharmaceutical applications. These compounds are characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole moiety. The presence of the bromine atom makes these compounds versatile intermediates for further chemical modifications .

Synthesis Analysis

The synthesis of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine and its analogues can be achieved through various methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another approach utilizes oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, which has been shown to be effective for the synthesis of triazolopyridines . Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related compounds, demonstrating the versatility of halogen-mediated reactions in constructing the triazolopyridine core .

Molecular Structure Analysis

The molecular structure of triazolopyridines, including 3-Bromo[1,2,4]triazolo[4,3-a]pyridine, has been elucidated using various spectroscopic techniques such as NMR, FTIR, and MS, as well as X-ray diffraction. For instance, the X-ray crystallographic analysis has provided detailed insights into the crystalline structure of these compounds, revealing their space group and confirming the presence of the bromine atom in the triazole ring .

Chemical Reactions Analysis

Triazolopyridines can undergo a variety of chemical reactions due to the presence of reactive sites in the molecule. They can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which allow for the introduction of various substituents into the molecule . The halogen atoms present in the structure also enable direct aromatic substitution reactions, further expanding the chemical diversity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms and the fused ring system contribute to their stability and reactivity. The crystalline structure, as determined by X-ray diffraction, provides information on the molecular conformation and packing in the solid state . The spectroscopic properties, including IR, NMR, and Raman spectra, offer insights into the functional groups and the electronic environment within the molecule . These properties are essential for understanding the behavior of these compounds in various chemical contexts and for designing new derivatives with desired biological activities.

Scientific Research Applications

1. Pharmaceutical Applications Triazolopyridines have many pharmaceutical applications due to their biological activity . They act as biologically active agents including antibacterial , antifungal , anxiolytic , herbicidal , and pesticidal , antithrombotic, anti-inflammatories, and antiproliferative agents . Triazolopyridines act as inhibitors of mitogen-activated protein (MAP) kinases or growth hormone secretagogues and antithrombotic agents .

2. Synthesis of Novel Compounds Triazolopyridines can be synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds can be achieved by 1H NMR, 13C NMR, FTIR, MS and X-ray diffraction .

3. Crystal Structure Analysis The compound 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c with a = 15.1413 (12), b = 6.9179 (4), c = 13.0938 (8) Å, β = 105.102 (6)°, V = 1324.16 (16)Å 3, Z = 4, and R = 0.0337 . Also compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c with a = 14.3213 (11), b = 6.9452 (4) (4), c = 12.6860 (8)Å, β = 100.265 (6)°, V = 1241.62 (14)Å 3, Z = 4, and R = 0.0561 .

4. Antimicrobial Agents Triazolopyridines, including “3-Bromo[1,2,4]triazolo[4,3-a]pyridine”, can be used as antimicrobial agents . They have been found to be effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens .

5. Antifungal Agents Triazolopyridines have been used as antifungal agents . They are included in the class of antifungals due to their safety profile and excellent therapeutic index .

6. Inhibitors of Mitogen-Activated Protein (MAP) Kinases Triazolopyridines act as inhibitors of mitogen-activated protein (MAP) kinases . They have significant and specific pharmacological activity in CDK2/cyclin A inhibition .

7. Antidiabetic Agents Triazolopyridines, including “3-Bromo[1,2,4]triazolo[4,3-a]pyridine”, have been used as antidiabetic agents . They are included in the class of antidiabetics due to their safety profile and excellent therapeutic index .

8. Antiplatelet Agents Triazolopyridines have been used as antiplatelet agents . They are included in the class of antiplatelet drugs due to their safety profile and excellent therapeutic index .

9. Antimalarial Agents Triazolopyridines have been used as antimalarial agents . They are included in the class of antimalarials due to their safety profile and excellent therapeutic index .

10. Antitubercular Agents Triazolopyridines have been used as antitubercular agents . They are included in the class of antitubercular drugs due to their safety profile and excellent therapeutic index .

11. Anticonvulsant Agents Triazolopyridines have been used as anticonvulsant agents . They are included in the class of anticonvulsants due to their safety profile and excellent therapeutic index .

12. Enzyme Inhibitors Triazolopyridines act as enzyme inhibitors . They have significant and specific pharmacological activity in carbonic anhydrase inhibition, cholinesterase inhibition, alkaline phosphatase inhibition, anti-lipase activity, and aromatase inhibition .

Safety And Hazards

The safety and hazards associated with 3-Bromo[1,2,4]triazolo[4,3-a]pyridine include potential harm if inhaled or if it comes into contact with skin and eyes .

Future Directions

Future directions for the study of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine could involve further exploration of its antimicrobial properties and its potential as an inhibitor of P38 kinase .

properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHADJFZUWNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483056
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo[1,2,4]triazolo[4,3-a]pyridine

CAS RN

4922-68-3
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Focken, S Chowdhury, A Zenova… - Journal of medicinal …, 2018 - ACS Publications
The sodium channel Na V 1.7 has emerged as a promising target for the treatment of pain based on strong genetic validation of its role in nociception. In recent years, a number of aryl …
Number of citations: 31 pubs.acs.org
A Saito, B Shimizu - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
Mesoionic anhydro-1-alkyl-3-hydroxy-1,2,4-triazolo[4,3-a]pyridinium hydroxide (6) was synthesized by selective alkylation at the N 1 -position of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (8)…
Number of citations: 10 www.journal.csj.jp
A Gollner, C Heine, KS Hofbauer - ChemMedChem, 2023 - Wiley Online Library
Kinases are among the most important and successful drug targets. Chemical probe compounds have played a critical role in elucidating the role of kinases in many biological pathways…

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